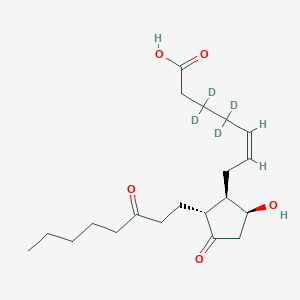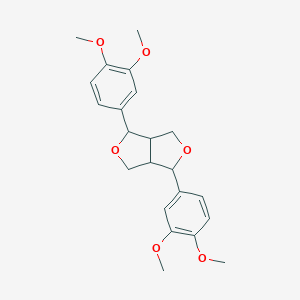
(2R,3S)-二氢脱氢枞醇
描述
“(2R,3S)-Dihydrodehydroconiferyl alcohol” is a chemical compound that falls under several categories such as 1-benzofurans, guaiacols, guaiacyl lignin, and primary alcohol . It has a molecular formula of C20H24O6 .
Synthesis Analysis
The synthesis of “(2R,3S)-Dihydrodehydroconiferyl alcohol” could potentially involve the use of Mosher ester analysis, a commonly used nuclear magnetic resonance (NMR)-based method for deducing the configuration of otherwise unknown stereogenic, secondary carbinol (alcohol) centers .
Molecular Structure Analysis
The molecular structure of “(2R,3S)-Dihydrodehydroconiferyl alcohol” can be determined using the Cahn-Ingold-Prelog (CIP) rules. These rules are used for assigning an R/S designation to a chiral center .
Chemical Reactions Analysis
“(2R,3S)-Dihydrodehydroconiferyl alcohol” is a guaiacyl lignin . Lignin is a complex organic polymer that provides rigidity to plant cell walls and is involved in various biological roles.
Physical And Chemical Properties Analysis
Diastereomers, such as “(2R,3S)-Dihydrodehydroconiferyl alcohol”, are not mirror images of each other and non-superimposable. They can have different physical properties and reactivity. They have different melting points and boiling points and different densities .
科学研究应用
醇的光催化裂解: 柴等人 (2016) 在美国化学会志上发表的一项研究讨论了使用 Ni 改性的 CdS 光催化剂高效可见光驱动醇裂解成氢和相应的羰基化合物。这一过程在制氢和化工行业有潜在应用 (Chai et al., 2016).
在木质素化中的作用: Mäder 和 Füssl (1982) 在植物生理学中强调了松柏醇在过氧化物酶介导的木质素化中的作用,这是一个对植物细胞壁中木质素生成至关重要的过程 (Mäder & Füssl, 1982).
玉米木质素形成的途径: Ralph 等人 (1994) 在美国化学会志上发表的研究使用核磁共振方法研究了对香豆酸掺入玉米木质素的途径,揭示了木质素形成的生化途径 (Ralph et al., 1994).
陈年大蒜提取物中的抗氧化特性: 松本、施塔克和霍夫曼 (2013) 发现 (2R,3S)-二氢脱氢枞醇及其二木脂素是陈年大蒜提取物中的主要抗氧化剂,突出了其在健康相关应用中的潜力 (Matsutomo et al., 2013).
抗氧化剂新木脂素和酚类葡萄糖苷: 胡等人 (2014) 在 Fitoterapia 中发表的一项研究从巴西莓果实中分离出新的葡萄糖苷,表现出显着的抗氧化活性,表明在营养和健康方面的潜在应用 (Hu et al., 2014).
苯丙烯醇代谢中的酶促氧化: Kasahara 等人 (2006) 在植物化学中讨论了一种苯丙烯醛双键还原酶,它通过将松柏醛和其他醛类转化为二氢衍生物在植物防御中发挥作用,表明在理解植物防御机制方面的应用 (Kasahara et al., 2006).
过氧化物酶催化的聚合: Fournand、Cathala 和 Lapierre (2003) 在植物化学中使用毛细管区带电泳研究了辣根过氧化物酶催化的松柏醇聚合,这对于理解植物中的木质素形成至关重要 (Fournand et al., 2003).
潜在的抗肿瘤剂: Pieters 等人 (1999) 在药物化学杂志上合成了与 (2R,3S)-二氢脱氢枞醇相关的二氢苯并呋喃木脂素,显示出作为抑制微管蛋白聚合的抗肿瘤剂的潜力 (Pieters et al., 1999).
安全和危害
未来方向
作用机制
Target of Action
The primary targets of (2R,3S)-Dihydrodehydroconiferyl alcohol are the MAPK and PKC pathways . These pathways play a crucial role in cell signaling and are involved in a variety of cellular activities such as cell growth, differentiation, and apoptosis .
Mode of Action
(2R,3S)-Dihydrodehydroconiferyl alcohol interacts with its targets by amplifying the upstream steps of the MAPK and PKC pathways . This amplification leads to an increase in the activity of these pathways, resulting in enhanced cell signaling .
Biochemical Pathways
The compound affects the MAPK and PKC pathways, which are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus . The downstream effects of these pathways include the regulation of gene expression, cell growth, and apoptosis .
Pharmacokinetics
It is known that the compound is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may impact the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of (2R,3S)-Dihydrodehydroconiferyl alcohol’s action include the induction of neurite outgrowth and the enhancement of nerve growth factor (NGF)-induced neurite outgrowth from PC12 cells . These effects are likely due to the compound’s interaction with the MAPK and PKC pathways .
生化分析
Biochemical Properties
(2R,3S)-Dihydrodehydroconiferyl alcohol plays a role in biochemical reactions, particularly in the context of enzymatic activity . The compound’s structure suggests potential involvement in redox reactions, given its alcohol functional group .
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function .
Transport and Distribution
Future studies could shed light on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
属性
IUPAC Name |
4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLZVJIHPWRSQQ-BEFAXECRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126253-41-6 | |
| Record name | Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126253416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDRODEHYDROCONIFERYL ALCOHOL, (7R,8S)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B91L473ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 7R,8S-Dihydrodehydrodiconiferyl alcohol?
A1: The molecular formula of 7R,8S-Dihydrodehydrodiconiferyl alcohol is C20H24O6, and its molecular weight is 360.4 g/mol.
Q2: What spectroscopic data is available for characterizing 7R,8S-Dihydrodehydrodiconiferyl alcohol?
A2: Researchers utilize various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, and Circular Dichroism (CD) spectroscopy, to elucidate the structure and properties of 7R,8S-Dihydrodehydrodiconiferyl alcohol. These techniques provide information about the compound's connectivity, functional groups, stereochemistry, and interactions with light. [, , , , , , , , , , , , , , ]
Q3: Has 7R,8S-Dihydrodehydrodiconiferyl alcohol demonstrated any notable biological activity?
A3: Yes, 7R,8S-Dihydrodehydrodiconiferyl alcohol, alongside other isolated compounds, exhibited a protective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. [] Furthermore, it has shown significant inhibitory effects on lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production in RAW 264.7 cells, suggesting potential anti-inflammatory properties. []
Q4: Which plant species are known to contain 7R,8S-Dihydrodehydrodiconiferyl alcohol?
A4: 7R,8S-Dihydrodehydrodiconiferyl alcohol has been isolated from a variety of plant species, including but not limited to:
- Salacia chinensis []
- Xanthium sibiricum []
- Viola philippica []
- Campanula takesimana []
- Lonicera japonica []
- Hedyotis uncinella []
- Amorphophallus konjac []
- Codonopsis pilosula []
- Litsea cubeba []
- Michelia compressa []
- Spiraea salicifolia []
- Leontopodium leontopodioides []
- Arctium lappa []
- Quercus glauca []
- Vitis thunbergii var. taiwaniana []
- Magnolia biondii []
- Cornus officinalis []
- Litchi chinensis []
- Securidaca inappendiculata []
- Neoalsomitra integrifoliola []
- Acanthopanax senticosus []
Q5: Have there been any studies investigating the potential of 7R,8S-Dihydrodehydrodiconiferyl alcohol derivatives or structural analogs?
A5: While the provided research focuses primarily on isolating and characterizing 7R,8S-Dihydrodehydrodiconiferyl alcohol, several studies identified closely related compounds, including glycosylated derivatives. For example, researchers found (7R,8S)-dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside in Viola philippica, Campanula takesimana, Litsea cubeba, Leontopodium leontopodioides, Quercus glauca, and Securidaca inappendiculata. [, , , , , ] These findings suggest that structural modifications, such as glycosylation, may occur naturally and could be explored further to understand their influence on the compound's activity and properties.
Q6: What analytical methods are typically used to detect and quantify 7R,8S-Dihydrodehydrodiconiferyl alcohol?
A6: High-performance liquid chromatography (HPLC), often coupled with techniques like mass spectrometry (HPLC-MS), is commonly employed for separating, identifying, and quantifying 7R,8S-Dihydrodehydrodiconiferyl alcohol in complex plant extracts. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)







![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
